molecular formula C8H15N3O2S B15262799 [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B15262799
M. Wt: 217.29 g/mol
InChI Key: VXIFUDONVAAENF-UHFFFAOYSA-N
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Description

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, an isopropyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: can be compared with other pyrazole derivatives such as:

    1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the methanesulfonamide group, which may result in different chemical reactivity and biological activity.

    1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylamine: Contains an amine group instead of the methanesulfonamide group, leading to different pharmacological properties.

    1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethanol: Features a hydroxyl group, which can affect its solubility and reactivity.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-6(2)8-7(4-11(3)10-8)5-14(9,12)13/h4,6H,5H2,1-3H3,(H2,9,12,13)

InChI Key

VXIFUDONVAAENF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1CS(=O)(=O)N)C

Origin of Product

United States

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